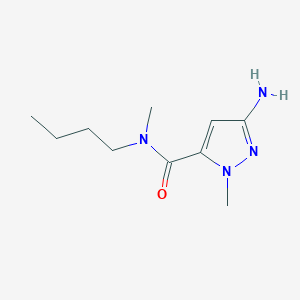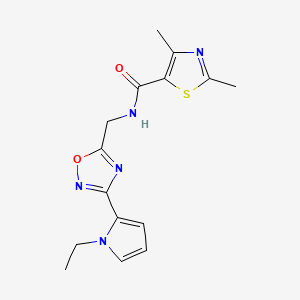![molecular formula C21H21N3O B2621161 N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide CAS No. 2191266-72-3](/img/structure/B2621161.png)
N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide, also known as BIP-4, is a small molecule inhibitor that has been extensively studied in recent years due to its potential applications in scientific research. BIP-4 is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. In
Wirkmechanismus
N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide acts as a competitive inhibitor of CK2, binding to the ATP-binding site of the enzyme. By inhibiting CK2 activity, this compound disrupts many cellular processes that are dependent on CK2, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific cellular context and the concentration of the inhibitor used. In cancer cells, this compound has been shown to decrease cell proliferation and induce cell death. In animal models of neurodegenerative diseases, this compound has been shown to reduce the accumulation of toxic proteins and improve cognitive function. In vitro studies have also shown that this compound can inhibit the replication of viruses such as HIV and hepatitis C.
Vorteile Und Einschränkungen Für Laborexperimente
N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide has several advantages as a research tool. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. This compound is also relatively easy to synthesize, which makes it accessible to many researchers. However, there are also some limitations to using this compound in lab experiments. This compound has limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings. In addition, the effects of this compound can be dependent on the specific cellular context and the concentration used, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several future directions for research on N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide. One area of future research is to investigate the potential therapeutic applications of this compound in various diseases, including cancer and neurodegenerative diseases. Another area of future research is to develop more potent and selective inhibitors of CK2, which can be used to further elucidate the role of CK2 in various cellular processes. Finally, future research can focus on developing new methods for delivering this compound to cells and tissues, which can improve its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of the key intermediate, 3-(bromomethyl)pyridine, which is obtained by reacting 3-picoline with N-bromosuccinimide. The second step involves the reaction of 3-(bromomethyl)pyridine with 3,3'-bipyridine in the presence of a palladium catalyst to obtain the desired product, N-([3,3'-bipyridin]-5-ylmethyl)-3-(bromomethyl)pyridin-4-amine. Finally, the product is treated with propylamine to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide has been extensively studied in various scientific research applications, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, CK2 has been identified as a potential therapeutic target due to its role in promoting cell survival and proliferation. This compound has been shown to inhibit CK2 activity in cancer cells, leading to decreased cell proliferation and increased cell death. In neurodegenerative diseases, CK2 has been implicated in the pathogenesis of diseases such as Alzheimer's and Parkinson's. This compound has been shown to reduce the accumulation of toxic proteins in animal models of these diseases. In infectious diseases, CK2 has been shown to play a role in the replication of viruses such as HIV and hepatitis C. This compound has been shown to inhibit the replication of these viruses in vitro.
Eigenschaften
IUPAC Name |
4-propyl-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-2-4-16-6-8-18(9-7-16)21(25)24-13-17-11-20(15-23-12-17)19-5-3-10-22-14-19/h3,5-12,14-15H,2,4,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGOJBNVDGDKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B2621079.png)



![N'-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide](/img/structure/B2621084.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,4-dimethoxy-N-methylbenzamide](/img/structure/B2621087.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2621094.png)



